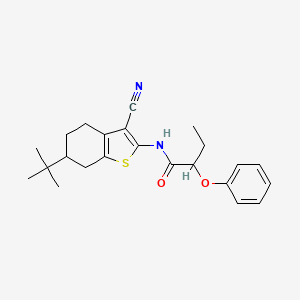![molecular formula C23H25NO B12471028 6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
6-[(Dibenzylamino)methyl]-2,3-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Dibenzylamino)methyl]-2,3-dimethylphenol is an organic compound that features a phenol group substituted with a dibenzylamino methyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dibenzylamino)methyl]-2,3-dimethylphenol typically involves the reaction of 2,3-dimethylphenol with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as solvents, can reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[(Dibenzylamino)methyl]-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-[(Dibenzylamino)methyl]-2,3-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 6-[(Dibenzylamino)methyl]-2,3-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dibenzylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar in structure but with three dimethylaminomethyl groups.
7-(2-Chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains a dibenzylamino methyl group but with different substituents on the aromatic ring
Uniqueness
6-[(Dibenzylamino)methyl]-2,3-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25NO |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-[(dibenzylamino)methyl]-2,3-dimethylphenol |
InChI |
InChI=1S/C23H25NO/c1-18-13-14-22(23(25)19(18)2)17-24(15-20-9-5-3-6-10-20)16-21-11-7-4-8-12-21/h3-14,25H,15-17H2,1-2H3 |
InChI Key |
JYKXQQJCNNIUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12470960.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)

![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)



![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


